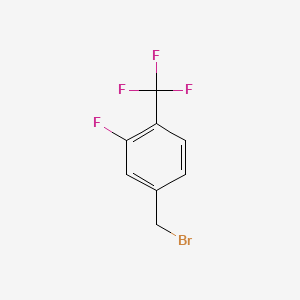

3-Fluoro-4-(trifluoromethyl)benzyl bromide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVSRIIBGRAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372154 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213203-65-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213203-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-(trifluoromethyl)benzyl bromide CAS number

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl bromide

CAS Number: 213203-65-7

This technical guide provides a comprehensive overview of this compound, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 213203-65-7 | [1] |

| Molecular Formula | C8H5BrF4 | [1] |

| Molecular Weight | 257.03 g/mol | [1] |

| Melting Point | 25-27 °C | [1] |

| Density | 1.64 g/mL | [1] |

| Appearance | Solid | |

| MDL Number | MFCD00236289 | [1] |

Safety and Handling

This compound is classified as corrosive and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

| Hazard Information | Details | References |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Pictograms | GHS07 | |

| Precautionary Statements | P264, P270, P301 + P312, P501 | |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [2] |

Role in Drug Discovery and Development

The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry.[3] These modifications can significantly enhance a compound's pharmacological profile.

The trifluoromethyl group, in particular, is known to improve:

-

Lipophilicity : This can enhance a drug's ability to cross cell membranes.[4][5]

-

Metabolic Stability : The C-F bond is very strong, making the CF3 group resistant to metabolic degradation, which can increase the drug's half-life.[4][5]

-

Receptor Binding Affinity : The electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.[4][5]

This compound serves as a key intermediate, allowing for the precise introduction of both a fluorine atom and a trifluoromethyl group into a target molecule.[4] This makes it a valuable reagent in the synthesis of novel therapeutic agents.[4]

Experimental Protocols

General Synthesis of Benzyl Bromides:

A common method for producing benzyl bromides is through the free-radical bromination of a toluene derivative using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and may be initiated by light.

A patent for a related compound, 3-fluoro-4-trifluoromethyl benzonitrile, describes a multi-step synthesis starting from ortho-fluoro benzotrifluoride, involving nitration, reduction, bromination, and diazotization amine-removing reactions.[6] This highlights the complex, multi-step nature often required for the synthesis of such specifically substituted aromatic compounds.

Applications

Beyond its role in pharmaceuticals, fluorinated organic compounds like this are also utilized in the agrochemical industry and in the development of advanced materials.[4] In agrochemicals, fluorination can lead to increased potency and persistence of pesticides and herbicides.[4] In materials science, the unique electronic properties conferred by the trifluoromethyl group make it a valuable component in the design of novel polymers and other high-performance materials.[5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl bromide

Abstract: this compound is a key organic intermediate of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and binding affinity of derivative compounds. This document provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundation for its use in synthetic applications.

| Property | Value |

| CAS Number | 213203-65-7 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.03 g/mol |

| Appearance | Solid |

| Melting Point | 25-27 °C |

| Density | 1.64 g/mL |

| SMILES String | Fc1cc(CBr)ccc1C(F)(F)F |

| InChI Key | MOVSRIIBGRAUAF-UHFFFAOYSA-N |

Reactivity and Mechanistic Insights

The primary site of reactivity in this compound is the benzylic carbon bonded to the bromine atom. As a benzylic halide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions.[1]

-

Nucleophilic Substitution: The compound is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).[2][3] The reaction proceeds via a backside attack by the nucleophile, displacing the bromide leaving group. For secondary or tertiary benzylic halides, or under conditions that favor carbocation formation, an Sₙ1 mechanism may occur, proceeding through a resonance-stabilized benzylic carbocation. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the stability of this carbocation and the overall reaction rate.[3]

-

Stability: The compound is stable under normal storage conditions, though it is sensitive to moisture, which can cause hydrolysis to the corresponding benzyl alcohol. It is a corrosive substance and should be handled with appropriate care in a well-ventilated area.

Role in Drug Design and Development

The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a cornerstone of modern drug design.[4][5] this compound serves as a critical building block for introducing these moieties into potential therapeutic agents.

The trifluoromethyl group, in particular, offers several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450.[6][7] This can increase the half-life and bioavailability of a drug.[5]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6][7]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, affecting the drug's ionization state and its interaction with biological targets.

-

Improved Binding Affinity: The unique electronic properties and steric profile of the -CF₃ group can lead to stronger and more selective binding to target proteins and enzymes.[6][8]

The diagram below illustrates the logical flow from the compound's structural features to its applications in drug discovery.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding toluene derivative. The precursor, 3-fluoro-4-(trifluoromethyl)toluene, is commercially available.[9][10]

Reaction: Free radical bromination of 3-fluoro-4-(trifluoromethyl)toluene.

Materials:

-

3-Fluoro-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄, or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-(trifluoromethyl)toluene (1.0 eq) and the anhydrous solvent.

-

Add N-Bromosuccinimide (1.05 - 1.1 eq).

-

Add the radical initiator (0.02 - 0.1 eq).

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

The workflow for this synthesis is depicted below.

Typical Application: Nucleophilic Substitution (N-Alkylation)

This protocol describes a general procedure for the N-alkylation of a primary amine, a common reaction in the synthesis of pharmaceutical building blocks.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃)

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

Procedure:

-

Dissolve the primary amine (1.0 eq) and the base (1.5 - 2.0 eq) in the aprotic solvent in a reaction flask.

-

Stir the mixture at room temperature.

-

Slowly add a solution of this compound (1.05 eq) dissolved in a small amount of the same solvent.

-

Allow the reaction to stir at room temperature or heat gently (e.g., to 50-60 °C) to increase the reaction rate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-alkylated amine.

The workflow for this application is shown below.

References

- 1. nbinno.com [nbinno.com]

- 2. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-4-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Fluoro-4-(trifluoromethyl)benzyl bromide (CAS No. 213203-65-7), a fluorinated organic compound of significant interest in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties that influence its reactivity, making it a versatile building block. This document details its chemical and physical properties, expected reactivity in key organic transformations, and provides illustrative experimental protocols based on closely related analogues. While specific kinetic and quantitative yield data for this compound are limited in the public domain, this guide offers a robust framework for its application in synthetic chemistry based on established principles and data from structurally similar molecules.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the physical and chemical properties summarized in the table below. These properties are crucial for designing reaction conditions and ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 213203-65-7 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₄ | [1][4] |

| Molecular Weight | 257.03 g/mol | [1][4] |

| Appearance | Off-white to light yellow powder/solid | [2] |

| Melting Point | 25-27 °C | [4] |

| Purity | ≥98% (typical) | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Keep in a cool place. | [2] |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the aromatic ring is expected to influence the reactivity of the benzylic carbon, making it a potent electrophile for a variety of nucleophiles. The primary reactions of this compound are nucleophilic substitutions and organometallic cross-coupling reactions.

A general overview of the expected reactivity is presented in the following diagram:

Caption: Expected reactivity pathways for this compound.

Key Reactions and Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are adapted from reactions with structurally similar compounds. These procedures provide a strong starting point for the synthesis of derivatives.

Nucleophilic Substitution Reactions

This protocol is adapted from a patented procedure for the synthesis of a (3-bromo-4-fluorobenzyl) benzyl ether[5].

Reaction Scheme:

R-SH + this compound --(Base, Solvent)--> R-S-CH₂-(3-F, 4-CF₃)C₆H₃

Ar-B(OH)₂ + this compound --(Pd Catalyst, Base, Solvent)--> Ar-CH₂-(3-F, 4-CF₃)C₆H₃

Caption: A generalized experimental workflow for a nucle-ophilic substitution reaction.

Applications in Drug Discovery and Agrochemical Synthesis

The incorporation of the 3-fluoro-4-(trifluoromethyl)phenylmethyl moiety into molecules is a key strategy in medicinal and agricultural chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and conformation. Although specific examples detailing the use of this compound are not abundant in publicly accessible literature, patents for agrochemicals and pharmaceuticals frequently describe the synthesis of analogous structures, indicating its potential as a valuable building block in the development of new active ingredients. [6][7]

Safety and Handling

This compound is classified as a corrosive liquid and causes severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its reactivity is dominated by the benzylic bromide, which readily undergoes nucleophilic substitution and cross-coupling reactions. While specific quantitative data for this compound remains limited, the provided protocols, based on closely related analogues, offer a solid foundation for its use in research and development. The unique substitution pattern on the aromatic ring makes it a valuable synthon for introducing fluorinated moieties in the design of new pharmaceuticals and agrochemicals. Further research into the specific reaction kinetics and yields of this compound would be highly beneficial to the scientific community.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. jieheng.lookchem.com [jieheng.lookchem.com]

- 3. 213203-65-7 | CAS DataBase [m.chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 3-Fluoro-4-(trifluoromethyl)benzyl bromide serves as a key intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its strategic application in drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core physical characteristics and synthetic pathways of this important fluorinated building block. The strategic incorporation of the trifluoromethyl group via this reagent can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and research. The following tables summarize its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrF₄ | [1] |

| Molecular Weight | 257.02 g/mol | [1] |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 206.8 °C at 760 mmHg | Not explicitly cited |

| Density | 1.64 g/cm³ | [2] |

| Flash Point | 102.2 °C | Not explicitly cited |

| CAS Number | 213203-65-7 | [1] |

| Appearance | Off-white to light yellow powder/solid | [2] |

| Solubility | Solvent | Reference |

| Soluble | Chloroform, Methanol | [3] |

| Insoluble | Water | [3] |

Strategic Importance in Drug Discovery

The trifluoromethyl group is a critical pharmacophore in modern drug design, and this compound is a key reagent for its introduction into molecular scaffolds. The presence of a trifluoromethyl group can profoundly and beneficially alter a molecule's properties.[4][5]

Key advantages of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.[4]

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[4][5]

-

Modulated Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[4]

-

Improved Bioavailability: The combination of increased lipophilicity and metabolic stability often leads to better oral bioavailability of drug candidates.[6]

The reactive benzyl bromide moiety of this compound allows for its facile incorporation into a wide variety of molecular structures through nucleophilic substitution reactions, making it a versatile tool for medicinal chemists.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

3-Fluoro-4-(trifluoromethyl)benzyl alcohol + PBr₃ → this compound

Materials and Reagents:

-

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous toluene.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-10 °C with stirring.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 °C and 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water to quench the excess phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as an off-white to light yellow solid.

Visualizing the Synthetic Workflow and Application in Drug Design

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, CasNo.213203-65-7 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Solubility of 3-Fluoro-4-(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of the available solubility data and general experimental protocols applicable to 3-Fluoro-4-(trifluoromethyl)benzyl bromide. The content is tailored for researchers, scientists, and professionals in drug development who utilize halogenated organic compounds in their work.

Core Compound Information

This compound is a halogenated aromatic compound with the chemical formula C₈H₅BrF₄. It is recognized for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of both fluorine and a trifluoromethyl group significantly influences its physicochemical properties, including solubility.[1][2]

Estimated Solubility Profile

For instance, the related compound 4-(Trifluoromethyl)benzyl bromide is reported to be insoluble in water but slightly soluble in chloroform and methanol.[6] Another similar compound, 4-(Trifluoromethoxy)benzyl bromide, exhibits good solubility in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and ether, while also having poor solubility in water.[7] Brominated flame retardants, a broader class of halogenated organic compounds, are noted for their hydrophobic nature and consequently low water solubility.[5]

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Name | Solvent Type | Expected Solubility | Rationale |

| Water | Protic, Polar | Insoluble / Very Low | The compound is largely nonpolar and hydrophobic.[3][5] |

| Methanol | Protic, Polar | Slightly Soluble | May exhibit some solubility due to the potential for dipole-dipole interactions.[6] |

| Ethanol | Protic, Polar | Soluble | Generally a good solvent for many organic compounds.[3] |

| Acetone | Aprotic, Polar | Soluble | A common solvent for a wide range of organic compounds.[3] |

| Dichloromethane | Aprotic, Nonpolar | Soluble | "Like dissolves like" principle suggests good solubility for nonpolar compounds.[3][7] |

| Chloroform | Aprotic, Nonpolar | Soluble | Similar to dichloromethane, expected to be a good solvent.[6][7] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | A common nonpolar organic solvent.[7] |

| Hexane | Aprotic, Nonpolar | Soluble | Expected to be a good solvent due to the nonpolar nature of both substances. |

| Toluene | Aprotic, Nonpolar | Soluble | The aromatic nature of toluene should facilitate the dissolution of the benzyl bromide derivative. |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not published, several general methods are widely accepted in the scientific community for organic compounds.

Method 1: Qualitative Solubility Tests

This method provides a rapid assessment of solubility in various solvents and can help in classifying an unknown compound.[8][9]

Protocol:

-

Place approximately 25 mg of the solid compound into a small test tube.[8]

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[8]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4][8]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or slightly soluble, respectively.

-

This procedure can be systematically applied to a range of solvents, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and various organic solvents to determine the compound's acidic, basic, or neutral nature and its general polarity.[8][9]

Method 2: Shake-Flask Method (Quantitative)

The shake-flask method is a traditional and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Protocol:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[10]

-

After the agitation period, allow the solution to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully extract a sample of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

The following diagrams illustrate generalized workflows relevant to the study of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. mdpi.com [mdpi.com]

- 6. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic and Analytical Profile of 3-Fluoro-4-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzyl bromide is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its spectroscopic and analytical characteristics. This technical guide provides a comprehensive overview of the available spectroscopic data and detailed experimental protocols for the characterization of this compound. While experimental spectra are not widely available in public databases, this guide includes predicted nuclear magnetic resonance (NMR) data and generalized procedures for acquiring and interpreting key spectroscopic information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 213203-65-7 | [1] |

| Molecular Formula | C₈H₅BrF₄ | [1] |

| Molecular Weight | 257.02 g/mol | [1] |

| Appearance | Off-white to light yellow powder/solid | [2] |

| Melting Point | 25-27 °C | |

| Density | 1.64 g/mL | |

| Purity | 97% (typical) | [1] |

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted NMR data and a descriptive analysis of expected IR and Mass Spectrometry results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂Br |

| ~7.3-7.6 | m | 3H | Ar-H |

Note: The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~32 | -CH₂Br |

| ~115-140 (multiple peaks) | Aromatic carbons |

| ~123 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

Note: The signals for the aromatic carbons will be split due to coupling with the fluorine atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and the carbon directly bonded to the fluorine will appear as a doublet.

Predicted ¹⁹F NMR Data (CFCl₃ reference, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -110 | m | Ar-F |

Note: The aromatic fluorine will likely show coupling to the aromatic protons.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) Infrared (IR) spectrum of this compound is available from commercial databases such as SpectraBase[3]. Based on its structure, the IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Br): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong bands around ~1350-1100 cm⁻¹

-

C-F stretching (aromatic): ~1250-1000 cm⁻¹

-

C-Br stretching: ~650-550 cm⁻¹

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 256 and 258 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. The base peak would likely correspond to the loss of the bromine atom, resulting in a fragment at m/z 177 (the benzyl cation). Other significant fragments could arise from the loss of a fluorine atom or the trifluoromethyl group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.

-

Transfer the clear solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

ATR-IR Spectroscopy

For acquiring an ATR-IR spectrum of the liquid (melted) or solid compound:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze this compound by GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Parameters (Typical):

-

Injection Port: Split/splitless injector at 250 °C.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

MS Interface: Transfer line temperature of 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range of m/z 40-400.

-

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-(trifluoromethyl)benzyl bromide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzyl bromide is a valuable reagent in medicinal chemistry, serving as a key building block for the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl moiety into potential drug candidates. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. The trifluoromethyl group, a bioisostere for the isopropyl group, can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2][3] The addition of a fluorine atom can further modulate electronic properties and metabolic pathways. This document provides an overview of its application, quantitative data on derived compounds, and detailed experimental protocols.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as an alkylating agent to introduce the 3-fluoro-4-(trifluoromethyl)benzyl group onto various scaffolds. This moiety is particularly relevant in the design of inhibitors for enzymes such as kinases and modulators for G protein-coupled receptors (GPCRs), where interactions with hydrophobic pockets are crucial for activity. While specific examples detailing the use of this compound are not extensively published, its utility can be inferred from the broader application of fluorinated and trifluoromethylated benzyl bromides in medicinal chemistry.

A notable application of a structurally related compound, 3-bromo-4-fluorobenzyl bromide, is in the synthesis of substituted benzyl ethers, highlighting the utility of this class of reagents in constructing core scaffolds for biologically active molecules.[4]

Data Presentation

Currently, there is limited publicly available quantitative data (e.g., IC50, EC50) for specific drug candidates synthesized directly using this compound. However, the following table presents data for a related compound to illustrate the potential impact of the substituted benzyl moiety on biological activity.

Table 1: Biological Activity of a Related Benzyl Ether Derivative

| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Reference |

| (4-Fluoro-3-phenoxybenzyl) benzyl ether | Not Specified | Not Specified | Not Specified | [4] |

Note: This table is illustrative. Further research is required to identify and quantify the activity of compounds specifically derived from this compound.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Alkylation of Phenols

This protocol describes the synthesis of a benzyl ether derivative by reacting this compound with a phenol. This method is adapted from a procedure for a similar halogenated benzyl bromide.[4]

Materials:

-

Phenol derivative

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

This compound (CAS: 213203-65-7)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the phenol derivative (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines

This protocol outlines the general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

-

Primary or secondary amine

-

This compound (CAS: 213203-65-7)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key synthetic pathways and a conceptual workflow for utilizing this compound in drug discovery.

Caption: Workflow for O-alkylation using this compound.

Caption: Workflow for N-alkylation using this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis with 3-Fluoro-4-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Williamson ether synthesis is a robust and widely utilized method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide. The use of 3-Fluoro-4-(trifluoromethyl)benzyl bromide as the electrophile in this synthesis allows for the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery.

The incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. The trifluoromethyl group, in particular, is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates. The additional fluorine atom on the benzene ring can further modulate the electronic properties and metabolic fate of the resulting ether. Consequently, ethers derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals.

These application notes provide detailed protocols and data for the Williamson ether synthesis using this compound with various alcoholic and phenolic nucleophiles, offering a valuable resource for researchers engaged in the synthesis of novel chemical entities.

Data Presentation: Williamson Ether Synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl Ethers

The following table summarizes the reaction conditions and yields for the synthesis of various ethers from this compound.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 8 | 95 |

| 4-Chlorophenol | NaH | THF | 25 | 6 | 88 |

| 4-Nitrophenol | Cs₂CO₃ | Acetone | 50 | 10 | 90 |

| Ethanol | NaH | THF | 0 - 25 | 4 | 85 |

| Isopropanol | NaH | DMF | 25 | 12 | 75 |

| Benzyl Alcohol | K₂CO₃ | Acetonitrile | 80 | 16 | 89 |

Experimental Protocols

General Protocol for the Williamson Ether Synthesis using this compound and a Phenolic Nucleophile

This protocol describes a general procedure for the synthesis of an aryl ether from this compound and a substituted phenol.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the phenol. To this solution, add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq. in portions at 0 °C).

-

Alkoxide Formation: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to allow for the formation of the phenoxide.

-

Addition of Electrophile: Add this compound (1.05 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (refer to the data table for specific conditions) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ether.

Visualizations

Caption: SN2 mechanism of the Williamson ether synthesis.

Application Notes and Protocols: Alkylation of Phenols with 3-Fluoro-4-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The introduction of the 3-fluoro-4-(trifluoromethyl)benzyl group onto a phenolic core is of particular interest in drug discovery. The trifluoromethyl group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2] This document provides detailed protocols for the O-alkylation of phenols using 3-fluoro-4-(trifluoromethyl)benzyl bromide, based on the well-established Williamson ether synthesis.

Applications in Drug Discovery

The 3-fluoro-4-(trifluoromethyl)benzyl ether moiety can be found in a variety of biologically active molecules. The unique combination of fluorine and a trifluoromethyl group on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.[1][2]

One potential application of phenols alkylated with this compound is in the development of selective estrogen receptor modulators (SERMs). Phenolic compounds bearing benzyl substitutions have been shown to interact with estrogen receptors, and the specific substitution pattern on the benzyl ring can modulate the agonist versus antagonist activity. The estrogen receptor signaling pathway is a critical target in the treatment of hormone-dependent cancers, such as certain types of breast cancer, as well as in the management of osteoporosis and other hormonal imbalances.

Potential Signaling Pathway Involvement: Estrogen Receptor Signaling

The synthesized 3-fluoro-4-(trifluoromethyl)benzyl-substituted phenols may interact with the estrogen receptor (ER). Upon binding, the ligand-receptor complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes. This genomic pathway is central to the physiological effects of estrogens and the mechanism of action of many SERMs. The diagram below illustrates a simplified overview of the estrogen receptor signaling pathway.

Experimental Protocols

The following protocols are based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

General Protocol for the Alkylation of Phenols

This protocol is adapted from established procedures for the synthesis of substituted benzyl ethers.[3]

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride; 1.5-2.0 eq)

-

Anhydrous solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile).

-

Deprotonation: Add the base (e.g., potassium carbonate, 2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt. If using a stronger base like sodium hydride, exercise appropriate caution and add it portion-wise at 0 °C.

-

Alkylation: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-fluoro-4-(trifluoromethyl)benzyl ether.

Data Presentation

The following table summarizes representative yields for the synthesis of trifluoromethylphenyl benzyl ethers, which are structurally similar to the target compounds and were synthesized using a comparable protocol.[3] These values can serve as a benchmark for the expected efficiency of the alkylation of phenols with this compound.

| Phenolic Reactant (Analog) | Alkylating Agent (Analog) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl alcohol | 4-Trifluoromethylchlorobenzene | Sodium Hydride | DMA | 18 | 66.5 | [3] |

| Benzyl alcohol | 3-Trifluoromethylchlorobenzene | Sodium Hydride | DMA | Not Specified | 68 | [3] |

| Benzyl alcohol | 2-Trifluoromethylchlorobenzene | Sodium Hydride | DMA | Not Specified | 68 | [3] |

Note: The data presented is for the synthesis of trifluoromethylphenyl benzyl ethers from the corresponding trifluoromethylchlorobenzene and sodium benzylate. The yields are expected to be in a similar range for the reaction of phenols with this compound under optimized Williamson ether synthesis conditions.

Experimental Workflow

The general workflow for the synthesis and purification of 3-fluoro-4-(trifluoromethyl)benzyl ethers of phenols is depicted below.

Conclusion

The alkylation of phenols with this compound via the Williamson ether synthesis is a versatile and efficient method for accessing novel compounds with high potential in drug discovery. The protocols and data provided herein offer a solid foundation for researchers to synthesize these valuable molecules and explore their biological activities, particularly as modulators of key signaling pathways such as the estrogen receptor pathway. Careful optimization of reaction conditions for each specific phenolic substrate is recommended to achieve the best results.

References

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Application Notes and Protocols: Reaction of 3-Fluoro-4-(trifluoromethyl)benzyl bromide with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel amine derivatives is a cornerstone of modern drug discovery and development. The incorporation of fluorine-containing moieties into molecular scaffolds can significantly enhance a compound's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-4-(trifluoromethyl)benzyl bromide is a valuable building block in this context, enabling the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl group into a wide range of amine-containing molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amines, including primary, secondary, aliphatic, aromatic, and heterocyclic amines.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing the bromide from the benzylic carbon. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the benzyl bromide.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the N-alkylation of various amines with this compound. These examples are drawn from synthetic procedures described in the chemical literature and patents.

Table 1: Reaction with Primary Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 25 | 72 | ~95% (estimated)¹ |

| Benzylamine | Et₃N | Acetonitrile | 80 | 16-24 | 70-80% (estimated)² |

| 4-Fluoroaniline | K₂CO₃ | DMF | 25 | 72 | High (inferred) |

¹Estimated yield based on a similar reaction with (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene. ²Estimated yield based on general protocols for N-alkylation of benzylamine with haloalkanes.

Table 2: Reaction with Secondary Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Methylaniline | K₂CO₃ | DMF | 25-50 | 12-24 | 80-90% (estimated) |

| Dibenzylamine | NaHCO₃ | Water | 80 | 1 | High (inferred) |

Table 3: Reaction with Heterocyclic Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 22 | 0.5 | >95% (inferred) |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 16-24 | 75-85% (estimated)² |

²Estimated yield based on general protocols for N-alkylation with haloalkanes.

Experimental Protocols

The following are detailed methodologies for the N-alkylation of representative amines with this compound.

Protocol 1: General Procedure for the N-Alkylation of Aromatic Amines (e.g., Aniline)

This protocol is adapted from the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.

Materials:

-

This compound

-

Aniline (or other aromatic amine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add the aromatic amine (1.0 eq), anhydrous potassium carbonate (1.0-1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature (25 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated aniline.

Protocol 2: General Procedure for the N-Alkylation of Aliphatic and Heterocyclic Amines (e.g., Morpholine)

This protocol is a general method suitable for a range of aliphatic and heterocyclic amines.

Materials:

-

This compound

-

Morpholine (or other aliphatic/heterocyclic amine)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq, e.g., K₂CO₃ or NaHCO₃) in the chosen solvent (e.g., Acetonitrile or DMF).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 80 °C) for the required time (typically 1-24 hours), monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or distillation to obtain the pure N-benzylated amine.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of an amine with this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of N-benzylated amines.

Signaling Pathways and Drug Development Applications

The 3-fluoro-4-(trifluoromethyl)benzyl moiety is of significant interest in drug discovery due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance a molecule's metabolic stability by blocking sites of oxidation, increase its lipophilicity to improve membrane permeability, and modulate its pKa to optimize interactions with biological targets.

Compounds bearing this moiety have been investigated as inhibitors of various enzymes and receptors. For example, derivatives of N-benzylated amines are common scaffolds in the development of kinase inhibitors, which are crucial in oncology and immunology research. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized N-(3-fluoro-4-(trifluoromethyl)benzyl) amine derivative acts as a kinase inhibitor.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a synthesized compound.

Application Notes and Protocols for N-Alkylation with 3-Fluoro-4-(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzyl bromide is a valuable reagent in medicinal chemistry and drug discovery for the introduction of the 3-fluoro-4-(trifluoromethyl)benzyl moiety into molecules. This functional group can significantly modulate the physicochemical and pharmacological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide detailed protocols for the N-alkylation of various nitrogen-containing nucleophiles, including primary amines, secondary amines, and heterocyclic compounds, using this reagent. The provided protocols are based on established chemical principles and aim to serve as a starting point for reaction optimization in a research and development setting.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of various substrates with this compound. These examples highlight the versatility of this reagent in forming C-N bonds with a range of nucleophiles.

| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (Primary Amine) | K₂CO₃ | DMF | 25 | 72 | ~95% (estimated) |

| Piperidine (Secondary Amine) | K₂CO₃ | Acetonitrile | Reflux | 12 | >90% (estimated) |

| Morpholine (Secondary Amine) | K₂CO₃ | DMF | 80 | 6 | High (not specified) |

| Imidazole (Heterocycle) | NaH | THF | 0 - 25 | 6 | >90% (estimated) |

| Pyrazole (Heterocycle) | Cs₂CO₃ | Acetonitrile | Reflux | 4 | ~85% (estimated) |

Note: The yields provided are based on analogous reactions and should be considered as estimates. Optimization of reaction conditions may be required to achieve desired yields for specific substrates.

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the N-alkylation of a primary aromatic amine using this compound.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(3-Fluoro-4-(trifluoromethyl)benzyl)aniline.

Protocol 2: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol outlines a general procedure for the N-alkylation of a cyclic secondary amine.

Materials:

-

Piperidine

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography.

Protocol 3: N-Alkylation of a Heterocycle (e.g., Imidazole)

This protocol describes the N-alkylation of an acidic N-H containing heterocycle.

Materials:

-

Imidazole

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain 1-(3-Fluoro-4-(trifluoromethyl)benzyl)-1H-imidazole.

Visualizations

Application Notes and Protocols: The Role of the 3-Fluoro-4-(trifluoromethyl)phenyl Moiety in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to the synthesis of agrochemicals incorporating the 3-fluoro-4-(trifluoromethyl)phenyl structural motif. While direct large-scale applications of 3-fluoro-4-(trifluoromethyl)benzyl bromide are not prominently documented in publicly available literature for major agrochemicals, the closely related intermediate, 4-fluoro-3-(trifluoromethyl)phenol, is a critical building block for the herbicide Beflubutamid. The methodologies and principles outlined herein are therefore centered around the synthesis and application of this key structural moiety.

The presence of both fluorine and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the resulting agrochemical. These substitutions can enhance metabolic stability, increase lipophilicity, and improve the binding affinity to target enzymes, often leading to increased efficacy and potency.

Application Notes: The Herbicide Beflubutamid

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1] Its mode of action is the inhibition of carotenoid biosynthesis by targeting the phytoene desaturase enzyme.[2] The 4-fluoro-3-(trifluoromethyl)phenoxy group is a crucial component of the Beflubutamid molecule, contributing to its herbicidal activity.

The synthesis of Beflubutamid primarily involves the etherification of 4-fluoro-3-(trifluoromethyl)phenol with a butyric acid derivative, followed by amidation with benzylamine.[3][4] The synthesis of the key intermediate, 4-fluoro-3-(trifluoromethyl)phenol, is a multi-step process that starts from more readily available precursors.

Key Synthetic Intermediates and Their Properties

| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-Fluoro-3-(trifluoromethyl)aniline | 393-39-5 | C₇H₅F₄N | 179.12 | Precursor for diazotization to the phenol |

| 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | C₇H₄F₄O | 180.10 | Core structure for etherification |

| Ethyl 2-bromobutyrate | 535-11-5 | C₆H₁₁BrO₂ | 195.05 | Alkylating agent for the phenol |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Amine source for final amidation |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol

This protocol describes the synthesis of the key intermediate, 4-fluoro-3-(trifluoromethyl)phenol, from 4-fluoro-3-(trifluoromethyl)aniline via a diazotization and hydrolysis sequence.[3][5][6]

Materials:

-

4-Fluoro-3-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Toluene

-

Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a reaction vessel, dissolve 17.9 g (0.1 mol) of 4-fluoro-3-(trifluoromethyl)aniline in a mixture of 54 g of concentrated sulfuric acid and 80 mL of water with heating.

-

Cool the solution to below 5°C using an ice bath.

-

Slowly add a solution of 8.28 g (0.12 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for 1 hour at a temperature below 5°C.

-

Add 1.8 g (0.03 mol) of urea to the solution to quench any excess nitrous acid. Keep the diazonium salt solution at a low temperature for the next step.

-

-

Hydrolysis:

-

In a separate flask, bring a mixture of 100 mL of toluene and 100 mL of water to reflux.

-

Slowly add the previously prepared cold diazonium salt solution dropwise to the refluxing mixture over approximately 3 hours.

-

After the addition is complete, continue refluxing for an additional hour.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 4-fluoro-3-(trifluoromethyl)phenol.

-

Quantitative Data:

| Starting Material | Product | Yield (%) | Purity (%) |

| 4-Fluoro-3-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)phenol | 72.8 | 95.8 |

Note: Yields and purity are based on patent literature and may vary depending on experimental conditions.[7]

Protocol 2: Synthesis of Racemic Beflubutamid

This protocol outlines the synthesis of Beflubutamid starting from 4-fluoro-3-(trifluoromethyl)phenol.[1][3]

Materials:

-

4-Fluoro-3-(trifluoromethyl)phenol

-

Ethyl 2-bromobutyrate

-

Potassium Hydroxide (KOH)

-

Ethyl acetate

-

Toluene

-

Benzylamine

-

Sodium methoxide solution in methanol (28%)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Etherification:

-

In a 500 mL four-necked flask, dissolve 36 g (0.2 mol) of 4-fluoro-3-(trifluoromethyl)phenol and 50.7 g (0.26 mol) of ethyl 2-bromobutyrate in 150 mL of ethyl acetate.

-

With stirring, add 12.88 g (0.28 mol) of potassium hydroxide.

-

Heat the mixture to reflux and maintain for 10 hours.

-

After cooling, the solvent is removed, and the residue is taken up in toluene. The organic phase is washed with water and dried.

-

The crude ethyl 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butyrate is purified by vacuum distillation.

-

-

Amidation:

-

In a 250 mL four-necked flask, combine 29.4 g (0.1 mol) of ethyl 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butyrate, 11.7 g (0.11 mol) of benzylamine, and 80 mL of toluene.

-

While stirring, add 6 g (0.03 mol) of a 28% sodium methoxide solution in methanol.

-

Heat the reaction mixture to reflux for 10 hours.

-

After completion, cool the mixture and wash successively with dilute hydrochloric acid and water.

-

Concentrate the organic phase and recrystallize the crude product from ethanol to obtain Beflubutamid as white crystals.

-

Quantitative Data:

| Intermediate | Product | Yield (%) |

| Ethyl 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butyrate | Beflubutamid | Not specified in detail, but the overall yield from o-fluorotrifluorotoluene is reported as 52.3%[1] |

Visualizations

Caption: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.

Caption: Synthesis of Beflubutamid from the key phenol intermediate.

Caption: Mode of action of the herbicide Beflubutamid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. CN102766067A - Synthetic method of beflubutamid - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Biologically Active Molecules with 3-Fluoro-4-(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction